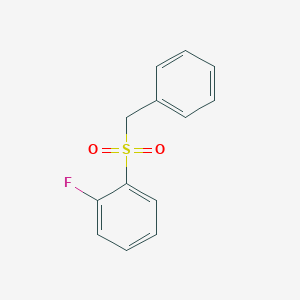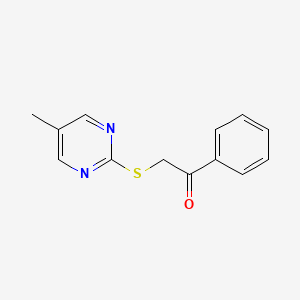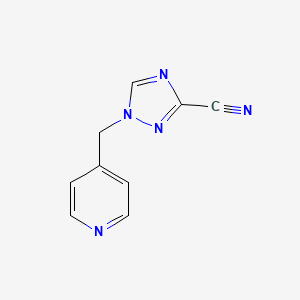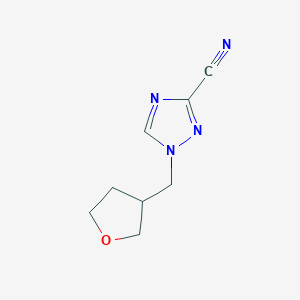
2-Chloro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are small molecules that can selectively inhibit the activity of JAK enzymes. JAKs are involved in the signaling pathways of various cytokines and growth factors, and their dysregulation can lead to various diseases such as autoimmune disorders, cancer, and inflammation.
Wirkmechanismus
2-Chloro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid selectively inhibits the activity of JAK3 by binding to its ATP-binding site, which prevents the phosphorylation and activation of downstream signaling molecules such as signal transducers and activators of transcription (STATs). This leads to the suppression of cytokine signaling and the modulation of immune cell function.
Biochemical and Physiological Effects:
2-Chloro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid has been shown to reduce the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17, and to increase the production of anti-inflammatory cytokines such as IL-10. It has also been shown to inhibit the proliferation and activation of T cells, B cells, and natural killer (NK) cells, and to promote the differentiation of regulatory T cells (Tregs). These effects contribute to the suppression of autoimmune responses and the modulation of immune tolerance.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid has several advantages for laboratory experiments, such as its high selectivity and potency for JAK3 inhibition, its well-defined mechanism of action, and its availability as a synthetic compound. However, it also has some limitations, such as its potential off-target effects on other JAKs or kinases, its potential toxicity or adverse effects on immune function, and its limited solubility or stability in certain experimental conditions.
Zukünftige Richtungen
For research could include the optimization of 2-Chloro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid or its analogs for improved selectivity, potency, and pharmacokinetics, the evaluation of their efficacy and safety in preclinical and clinical studies, the identification of biomarkers or patient subgroups for personalized treatment, and the exploration of their potential applications in other diseases or biological processes.
Synthesemethoden
2-Chloro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid can be synthesized through a multi-step process starting from 2-chloro-5-nitrobenzoic acid. The nitro group is reduced to an amino group, which is then protected with a tert-butyloxycarbonyl (Boc) group. The carboxylic acid group is then activated with a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and reacted with 3-thiophen-2-ylpropanoic acid to form the amide bond. The Boc protecting group is then removed, and the resulting compound is chlorinated with thionyl chloride to give 2-Chloro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid has been studied for its potential therapeutic applications in various diseases such as rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It has been shown to selectively inhibit the JAK3 enzyme, which is involved in the signaling pathway of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are important for the development and function of immune cells, and their dysregulation can lead to autoimmune disorders.
Eigenschaften
IUPAC Name |
2-chloro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c15-12-5-3-9(8-11(12)14(18)19)16-13(17)6-4-10-2-1-7-20-10/h1-3,5,7-8H,4,6H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBCMBUCIWWRCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCC(=O)NC2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-cyclopropyl-N-[(thiophen-2-yl)methyl]methanesulfonamide](/img/structure/B7574746.png)
![Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate](/img/structure/B7574750.png)


![2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid](/img/structure/B7574781.png)

![3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol](/img/structure/B7574805.png)
![4-[(4-Bromophenoxy)methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B7574812.png)